2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione
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Overview
Description
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione: is a chemical compound with the molecular formula C₉H₁₀F₂O₃ and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with a difluoroacetyl group and two keto groups at positions 1 and 3 . It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione typically involves the following steps:
Cycloheptane-1,3-dione Formation: The initial step involves the formation of cycloheptane-1,3-dione through the cyclization of a suitable precursor.
Difluoroacetylation: The cycloheptane-1,3-dione is then subjected to difluoroacetylation using difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto groups can yield alcohols or other reduced forms of the compound.
Substitution: The difluoroacetyl group can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclopentane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclooctane-1,3-dione
Uniqueness: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs . The presence of the difluoroacetyl group also enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C9H10F2O3/c10-9(11)8(14)7-5(12)3-1-2-4-6(7)13/h7,9H,1-4H2 |
InChI Key |
IZZRDIMKTZNBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C(F)F |
Origin of Product |
United States |
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